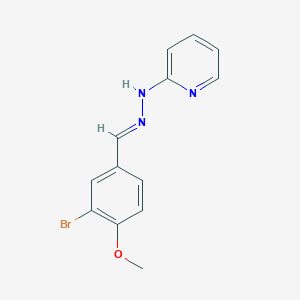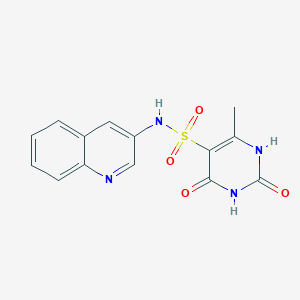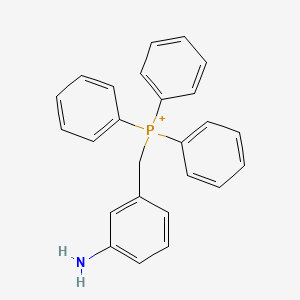![molecular formula C13H9Cl2NO2 B11105056 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol CAS No. 1854056-82-8](/img/structure/B11105056.png)
3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 3,4-dichloroaniline with 2,3-dihydroxybenzaldehyde . It is characterized by the presence of a dihydroxybenzene ring and a dichlorophenyl group linked through an imine (C=N) bond.
Preparation Methods
The synthesis of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol involves the following steps:
Condensation Reaction: The primary method of preparation is through a condensation reaction between 3,4-dichloroaniline and 2,3-dihydroxybenzaldehyde.
Reaction Conditions: The reaction is carried out by mixing equimolar amounts of 3,4-dichloroaniline and 2,3-dihydroxybenzaldehyde in ethanol. The mixture is then heated under reflux for several hours until the reaction is complete.
Chemical Reactions Analysis
3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are compounds with two carbonyl groups in a six-membered ring.
Reduction: Reduction of the imine bond (C=N) can yield the corresponding amine.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions
Scientific Research Applications
3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, potentially leading to various biological effects. The compound’s imine group (C=N) and hydroxyl groups (OH) play crucial roles in its binding to metal ions and other molecules .
Comparison with Similar Compounds
3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol can be compared with other Schiff bases and dihydroxybenzene derivatives:
Schiff Bases: Similar Schiff bases include compounds formed from the condensation of different anilines and aldehydes. These compounds share the imine (C=N) bond but differ in their substituents on the aromatic rings.
Dihydroxybenzene Derivatives: Compounds like catechol (benzene-1,2-diol) and hydroquinone (benzene-1,4-diol) are similar in having hydroxyl groups on the benzene ring but lack the imine bond and dichlorophenyl group.
By comparing these compounds, the uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1854056-82-8 |
|---|---|
Molecular Formula |
C13H9Cl2NO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-5-4-9(6-11(10)15)16-7-8-2-1-3-12(17)13(8)18/h1-7,17-18H |
InChI Key |
CPLGBXIGKHBDLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-phenyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11104976.png)
![Ethyl 6-amino-4-(3-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B11104981.png)
![6-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B11104982.png)
![1-(4-Acetylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11104998.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11104999.png)
![2-[(4-Methylphenyl)amino]-N'-[(E)-(5-nitrofuran-2-YL)methylidene]acetohydrazide](/img/structure/B11105006.png)

![N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11105017.png)
![2-({3-[(3-Propoxybenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B11105018.png)
![6-(Acetylamino)-4-methyl-2-oxo-2H-furo[2,3-H]chromen-9-yl acetate](/img/structure/B11105023.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)tryptophanamide](/img/structure/B11105035.png)


![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{3-nitro-5-[3-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B11105050.png)
